molecular formula C8H10ClF2N5 B1591641 1-(2,5-Difluorophenyl)biguanide hydrochloride CAS No. 66088-53-7

1-(2,5-Difluorophenyl)biguanide hydrochloride

Cat. No. B1591641
CAS RN: 66088-53-7
M. Wt: 249.65 g/mol
InChI Key: VVAARBLQYHGNAY-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)biguanide hydrochloride is an organic compound with the linear formula C6H3F2NHC(=NH)NHC(=NH)NH2 · HCl . It has a molecular weight of 249.65 .


Molecular Structure Analysis

The molecular structure of 1-(2,5-Difluorophenyl)biguanide hydrochloride consists of a biguanide group attached to a 2,5-difluorophenyl group . The SMILES string representation of the molecule is Cl[H].NC(=N)NC(=N)Nc1cc(F)ccc1F .


Physical And Chemical Properties Analysis

1-(2,5-Difluorophenyl)biguanide hydrochloride is a solid with a melting point of 225-230 °C (lit.) . The molecule has several hydrogen bond acceptors and donors, and freely rotating bonds .

Scientific Research Applications

Biguanides and Therapeutic Applications

Biguanides, characterized by their basic nature and typically available as hydrochloride salts, have shown a wide range of therapeutic applications. They are known for their antimalarial, antidiabetic, antiviral, anticancer, antibacterial, antifungal, anti-tubercular, antifilarial, anti-HIV, and other biological activities. Research and development on biguanides highlight their potential in various medicinal chemistry applications, paving the way for further exploration of drug action mechanisms associated with this class of compounds. The review emphasizes the importance of understanding the organic chemistry of biguanide derivatives to accelerate drug discovery efforts (Kathuria, Raul, Wanjari, & Bharatam, 2021).

Analytical Determination in Products

The determination of biguanide compounds like chlorhexidine digluconate and polyhexamethylene biguanide in personal care products, such as eye drops, has been achieved using capillary electrophoresis with contactless conductivity detection. This method showcases the importance of accurate quantification of these compounds in ophthalmic solutions, demonstrating their significant role as cationic disinfectants against microbial infections. The analytical approach provides a foundation for quality control and ensures the safety of biguanide-containing products (Abad-Villar, Etter, Thiel, & Hauser, 2006).

Environmental Sample Analysis

Investigations into the feasibility of TiO2 nanotubes as solid-phase extraction adsorbents for the enrichment of DDT and its metabolites in environmental water samples highlight an innovative application of biguanide-related research. This study emphasizes the potential of novel nanomaterials in enhancing the detection of trace level pollutants, demonstrating the broader environmental applications of biguanide-related compounds and their analysis (Zhou, Ding, Xiao, Liu, & Guo, 2007).

HPLC Analysis in Biological and Environmental Samples

High-Performance Liquid Chromatography (HPLC) plays a crucial role in the analysis of biguanides and related compounds across various biological and environmental matrices. The versatility of HPLC, coupled with its sensitivity and specificity, makes it an indispensable tool for the quality control, pharmacodynamics, and pharmacokinetics studies of biguanides. This comprehensive approach to HPLC analysis underscores the significance of accurate and reliable analytical methods in the study and application of biguanide compounds (Ali, Hussain, Sanagi, Ibrahim, & Aboul‐Enein, 2015).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

1-(diaminomethylidene)-2-(2,5-difluorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAARBLQYHGNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=C(N)N=C(N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584289
Record name N-(Diaminomethylidene)-N''-(2,5-difluorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorophenyl)biguanide hydrochloride

CAS RN

66088-53-7
Record name Imidodicarbonimidic diamide, N-(2,5-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66088-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Diaminomethylidene)-N''-(2,5-difluorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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